3-Methoxy-4-(trifluoromethyl)aniline
Description
Contextualization within the Field of Fluorinated Anilines
Fluorinated anilines are a class of organic compounds that have garnered considerable attention in synthetic and medicinal chemistry. The incorporation of fluorine atoms into the aniline (B41778) structure can dramatically alter the physicochemical properties of the parent molecule. cymitquimica.comresearchgate.net These alterations often lead to enhanced metabolic stability, increased lipophilicity, and modified basicity of the amino group, all of which are desirable traits in the development of new drugs and agrochemicals. cymitquimica.com
The synthesis of fluorinated anilines can be achieved through various methods, including the direct fluorination of anilines or their precursors, and the reduction of corresponding nitroaromatics. nih.govresearchgate.net The strategic placement of fluorine-containing substituents, such as the trifluoromethyl group in 3-Methoxy-4-(trifluoromethyl)aniline, is a key focus of research. This particular substitution pattern, with an electron-donating methoxy (B1213986) group and a strongly electron-withdrawing trifluoromethyl group, creates a molecule with distinct reactivity and potential for further chemical transformations.
Significance as a Privileged Scaffold in Organic Synthesis
In the realm of medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. While extensive public domain research specifically detailing the use of this compound as a privileged scaffold is limited, its structural motifs are present in various biologically active compounds. The aniline backbone itself is a common feature in many pharmaceuticals, and the addition of the trifluoromethyl group is a well-established strategy for enhancing drug-like properties.
The true value of this compound lies in its potential as a versatile starting material. The amino group provides a reactive handle for a wide array of chemical reactions, including amide bond formation, N-alkylation, and the construction of heterocyclic rings. The aromatic ring can also participate in electrophilic aromatic substitution reactions, with the existing substituents directing the position of incoming groups. The combination of these features makes it a highly attractive building block for combinatorial chemistry and the generation of libraries of novel compounds for biological screening.
Overview of Research Trajectories for Aryl Trifluoromethyl Compounds
The development of new methods for introducing trifluoromethyl groups onto aromatic rings is a vibrant area of chemical research. The trifluoromethyl group is highly sought after due to its ability to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. Research in this area is broadly focused on developing more efficient, selective, and environmentally benign trifluoromethylation reactions.
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-13-7-4-5(12)2-3-6(7)8(9,10)11/h2-4H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLOMWASJXMURT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548364 | |
| Record name | 3-Methoxy-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106877-20-7 | |
| Record name | 3-Methoxy-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-4-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Methoxy 4 Trifluoromethyl Aniline and Analogues
Established Synthetic Pathways for the Core Structure
The construction of the 3-methoxy-4-(trifluoromethyl)aniline framework relies on established organic reactions that introduce the key functional groups onto the aromatic ring. These methods often involve either the direct amination of a pre-functionalized benzene (B151609) ring or the modification of a substituted aniline (B41778).
Amination Reactions in the Presence of Trifluoromethyl and Methoxy (B1213986) Moieties
A common strategy for synthesizing substituted anilines is through the reduction of a corresponding nitro-aromatic compound. For instance, the synthesis of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is achieved by the reduction of 4-methyl-1-(4-nitro-2-(trifluoromethyl)benzyl)piperazine using Raney Nickel under a hydrogen atmosphere. chemicalbook.com This highlights the compatibility of the trifluoromethyl group with catalytic hydrogenation conditions.
Similarly, the preparation of 2-trifluoromethylaniline can be accomplished via the catalytic reduction and dechlorination of 2-trifluoromethyl-4-chloronitrobenzene in a single step using hydrogen gas in a polar medium with catalysts like palladium on carbon or Raney nickel. google.com These examples demonstrate that the presence of a trifluoromethyl group does not hinder the transformation of a nitro group to an amine.
Derivatization from Precursors bearing Trifluoromethyl and Methoxy Substituents
An alternative to direct amination is the derivatization of existing anilines. This approach allows for the introduction of various functionalities to the aniline core.
Reductive Alkylation of Substituted Anilines, including Trifluoromethyl Anilines
Reductive amination is a powerful tool for the alkylation of amines. While specific examples for the direct reductive alkylation of this compound were not found in the provided search results, the principles of this reaction are widely applicable. For instance, asymmetric transfer hydrogenation of various ketimines, including those with trifluoromethyl substituents, using manganese catalysts can produce chiral amines in high yields and enantioselectivities. acs.org This suggests that this compound could potentially undergo similar transformations.
Advanced Fluorination Strategies for Aryl Systems
The introduction of the trifluoromethyl group is a critical step in the synthesis of these compounds. Advanced fluorination techniques have been developed to efficiently incorporate this moiety into aromatic systems.
Trifluoromethylation of Precursors to Yield Trifluoromethyl Aniline Derivatives
Direct trifluoromethylation of aromatic rings is a highly sought-after transformation. Photoredox catalysis has emerged as a mild and efficient method for the trifluoromethylation of arenes and heteroarenes. princeton.edu This approach can be used to prepare ortho-trifluoromethyl containing anilines, which are often challenging to access through traditional cross-coupling methods. princeton.edu
Another strategy involves the copper-mediated trifluoromethylation of arylboronic acids or their esters. organic-chemistry.org These reactions can proceed under mild conditions and tolerate a wide range of functional groups. For example, the trifluoromethylation of arylboronic acids can be achieved using Togni's reagent in the presence of a copper catalyst. organic-chemistry.org Furthermore, a one-pot procedure combining diazotization of aromatic amines with copper-mediated trifluoromethylation using TMSCF₃ provides a convenient route to benzotrifluorides from readily available anilines. organic-chemistry.org
N-Trifluoromethylation of Amine Functionalities
Direct N-trifluoromethylation of amines offers another route to N-CF₃ containing compounds. chinesechemsoc.orgchinesechemsoc.org The introduction of a trifluoromethyl group onto a nitrogen atom can significantly alter the basicity of the amine due to the strong electron-withdrawing nature of fluorine. chinesechemsoc.orgchinesechemsoc.org
One protocol utilizes carbon disulfide and silver fluoride (B91410) to achieve the N-trifluoromethylation of secondary amines in a single step. chinesechemsoc.orgchinesechemsoc.org This method has been successfully applied to a variety of N,N-dialkyl and N-(hetero)aromatic amines. chinesechemsoc.orgchinesechemsoc.org Another approach employs the bench-stable reagent (Me₄N)SCF₃ in combination with AgF for the one-pot synthesis of trifluoromethylated amines at room temperature. nih.gov This method is notable for its speed, operational simplicity, and high selectivity. nih.gov
Recent advancements also include the development of novel N-Cbz- and N-Boc-N-trifluoromethyl hydroxylamine (B1172632) reagents for the direct incorporation of the NCF₃ moiety into various substrates under photoredox catalysis. acs.org
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are being integrated into the synthesis of fluorinated aromatic amines to reduce environmental impact and improve efficiency. This involves the use of novel catalytic systems and the development of sustainable pathways for preparing key chemical intermediates.
The development of efficient catalytic systems is crucial for the synthesis of fluorinated anilines. Transition-metal catalysis, in particular, has emerged as a powerful tool for these transformations. nih.gov Catalysts based on metals like palladium (Pd), copper (Cu), and silver (Ag) have been extensively studied for their ability to facilitate C-F and C-N bond formation, which are key steps in synthesizing compounds like this compound.
Palladium-catalyzed reactions, often used with specific ligands, offer high selectivity in fluorination processes. nih.gov For instance, Pd-catalyzed ortho-fluorination of benzoic acid substrates demonstrates how directing groups can be used to achieve high yields of mono- and di-fluorinated products. nih.gov Copper-based catalysts are noted for their broad applicability in fluorination and fluoroalkylation reactions under milder conditions. nih.govnih.gov While highly effective for simple arenes, copper-catalyzed fluorination can sometimes result in low regioselectivity. nih.gov Silver-catalyzed electrophilic fluorination has also shown a broad substrate scope and is suitable for complex molecules, although it often requires aryl stannanes, which are toxic. nih.gov The ideal goal remains the direct and regioselective conversion of C–H bonds into C–F bonds, a significant challenge in synthetic chemistry. nih.gov
Catalytic Systems for Fluorinated Aniline Synthesis
| Catalyst System | Reaction Type | Key Reagents | Advantages/Characteristics | Reference |
|---|---|---|---|---|
| Palladium (Pd) | Ortho-C–H Fluorination | Selectfluor® | High selectivity and yields for targeted fluorination. nih.gov | nih.gov |
| Copper (Cu) | Aromatic Fluorination | CuF₂ | Broad application, though may have low regioselectivity with substituted arenes. nih.gov | nih.gov |
| Silver (Ag) | Electrophilic Fluorination | Aryl Stannanes, F-TEDA-PF₆ | Large substrate scope, applicable to complex molecules. nih.gov | nih.gov |
| Alumina (F-impregnated) | Phenol Amination | Ammonia | Doubles catalytic activity for converting phenols to anilines compared to non-impregnated alumina. google.com | google.com |
The preparation of trifluoromethylated building blocks, which are precursors to compounds like this compound, is a key area for implementing sustainable practices. These methodologies aim to reduce waste, avoid harsh reagents, and use more environmentally benign processes.
One significant advancement is the use of mechanochemistry. The reduction of nitroarenes to anilines, a fundamental transformation, can be achieved using iron powder and water under ball-milling conditions. rsc.org This solvent-free method is highly selective, efficient, and avoids the need for precious metal catalysts or high-pressure hydrogen gas, generating valuable Fe₃O₄ nanoparticles as a byproduct. rsc.org
Another approach focuses on the use of versatile and efficient reagents for introducing trifluoromethyl groups. Reagents such as 2,2,2-trifluorodiazoethane (B1242873) (CF₃CHN₂) and trifluoromethylnitrones are valuable for the rapid synthesis of various trifluoromethyl-substituted molecules. researchgate.netrsc.org These reagents can be used in additive-free reactions or under mild, metal-catalyzed conditions to build complex fluorinated heterocycles and other scaffolds. researchgate.netrsc.org For example, an additive-free cyclopropanation using trifluorodiazoethane has been developed, offering high yields and compatibility with a range of functional groups. researchgate.net Such methods are integral to creating trifluoromethylated building blocks more sustainably.
Sustainable Methodologies for Trifluoromethylated Building Blocks
| Methodology | Transformation | Key Reagents/Conditions | Sustainability Advantage | Reference |
|---|---|---|---|---|
| Mechanochemical Reduction | Nitroarene to Aniline | Iron powder, Water, Ball milling | Solvent-free, uses inexpensive and eco-friendly iron, avoids precious metal catalysts. rsc.org | rsc.org |
| Additive-Free Cyclopropanation | Synthesis of CF₃-cyclopropanes | 2,2,2-Trifluorodiazoethane (in situ generated) | Avoids additives, proceeds under mild conditions with good yields. researchgate.net | researchgate.net |
| Cycloaddition Reactions | Synthesis of CF₃-heterocycles | Trifluoromethylnitrones | Versatile for creating complex fluorinated molecules and synthons for various compounds. rsc.org | rsc.org |
| Stereochemical Editing | Diastereoselective CF₃ installation | Trimethyl(trifluoromethyl)silane, Tetrabutylammonium fluoride | Improved process efficiency and diastereoselectivity, reducing waste from isomers. acs.org | acs.org |
Applications of 3 Methoxy 4 Trifluoromethyl Aniline As a Synthetic Building Block
Precursor in the Synthesis of Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of medicinal chemistry. Aniline (B41778) derivatives are crucial starting materials for many of these scaffolds. However, specific documented examples of using 3-Methoxy-4-(trifluoromethyl)aniline for the following subclasses are not readily found. Instead, literature frequently cites the use of its isomer, 4-Methoxy-3-(trifluoromethyl)aniline . alfa-chemistry.com
Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)
Fluorinated building blocks are critical in modern drug development for their ability to modulate metabolic stability and binding affinity.
Role in Multi-kinase Inhibitor Synthesis, e.g., SorafenibSorafenib is a well-known multi-kinase inhibitor used in cancer therapy. Its chemical structure is 4-(4-{3-[4-Chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N-methylpicolinamide. A thorough review of its synthesis reveals that the key aniline-based starting material is4-chloro-3-(trifluoromethyl)aniline.rsc.orgmolaid.comThis aniline is reacted with an isocyanate or a carbamate (B1207046) equivalent to form the urea (B33335) linkage central to Sorafenib's structure.molaid.com
Based on the established synthetic routes for Sorafenib, this compound is not a direct precursor or intermediate. The substitution pattern of Sorafenib does not include a methoxy (B1213986) group on the trifluoromethyl-substituted phenyl ring. While other kinase inhibitors may utilize different fluorinated anilines, the specific role of this compound in this context is not clearly established in the available literature.
Precursor for Bicyclic Heterocycles
This compound serves as a valuable precursor for the synthesis of substituted bicyclic heterocycles. ossila.com These structural motifs are central to the development of many active pharmaceutical ingredients (APIs). The reactivity of the aniline's amino group allows for its participation in various cyclization reactions to form fused ring systems. Notable examples of bicyclic heterocycles synthesized using this building block include:
Quinolines
Benzotriazoles
Benzimidazoles
These heterocyclic compounds are of particular interest in drug discovery for their potential antitumor and antiviral activities. ossila.com The incorporation of the trifluoromethyl group from the aniline precursor is often a key strategy in modern medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity of the final drug candidate.
Applications in Agrochemical Synthesis
In addition to its role in pharmaceuticals, this compound is an important intermediate in the agrochemical industry. The trifluoromethyl group is a well-established feature in many modern pesticides, contributing to their potency and stability.
Intermediate for Trifluoromethyl-Containing Phthalic Acid Diamides (Pesticides)
A significant application of this compound is its use as a key intermediate in the synthesis of certain trifluoromethyl-containing phthalic acid diamides. nih.gov These diamides are a class of effective pesticides. In the synthetic pathway, the aniline derivative is used to construct one of the amide functionalities of the final pesticide molecule. A crystallographic study of this compound confirms its molecular structure, which is foundational to its role as a precursor in these agrochemical products. nih.gov
Computational and Theoretical Studies on 3 Methoxy 4 Trifluoromethyl Aniline and Its Derivatives
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like 3-Methoxy-4-(trifluoromethyl)aniline and its derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to predict various molecular properties. researchgate.netnih.govresearchgate.net
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. researchgate.net For this compound, this involves calculating bond lengths, bond angles, and dihedral angles. The process considers all possible conformations, which arise from the rotation around single bonds, such as the C-O bond of the methoxy (B1213986) group and the C-N bond of the aniline (B41778) group, to identify the most stable conformer. researchgate.net
Studies on similar aniline derivatives show that the optimized geometry is influenced by the electronic effects of the substituents. researchgate.net The electron-donating methoxy group and the electron-withdrawing trifluoromethyl group would interact to determine the final, most stable three-dimensional structure. The optimization process ensures that the calculated structure represents a true energy minimum on the potential energy surface.
Table 1: Key Geometric Parameters Determined by Optimization
| Parameter | Description |
|---|---|
| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C-N, C-O, C-F, N-H, C-H). |
| Bond Angles | The angle formed between three atoms across at least two bonds (e.g., C-C-C, C-N-H, C-O-C). |
| Dihedral Angles | The angle between two intersecting planes, used to define the conformation of the molecule (e.g., the twist of the methoxy or trifluoromethyl group relative to the benzene (B151609) ring). |
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org These orbitals are key to understanding chemical reactivity. The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline and methoxy moieties, while the LUMO would be influenced by the strongly electron-withdrawing trifluoromethyl group.
Table 2: Conceptual FMO Data for this compound
| Orbital | Energy (Conceptual) | Description | Implication for Reactivity |
|---|---|---|---|
| HOMO | EHOMO | Highest energy orbital containing electrons. Represents the ability to donate electrons. | The regions of the molecule with high HOMO density are the most probable sites for electrophilic attack. |
| LUMO | ELUMO | Lowest energy orbital without electrons. Represents the ability to accept electrons. | The regions of the molecule with high LUMO density are the most probable sites for nucleophilic attack. |
| Energy Gap | ΔE = ELUMO - EHOMO | The energy difference between the LUMO and HOMO. | A smaller gap indicates lower kinetic stability and higher chemical reactivity. |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. chemrxiv.org It maps the electrostatic potential onto the molecule's electron density surface, illustrating the charge distribution. Different colors represent different potential values:
Red/Yellow: Regions of negative potential, rich in electrons. These are the most likely sites for electrophilic attack.
Blue: Regions of positive potential, electron-deficient. These are susceptible to nucleophilic attack.
Green: Regions of neutral potential.
For this compound, the MEP surface would likely show strong negative potential (red) around the electronegative oxygen and nitrogen atoms, indicating these are prime sites for interacting with electrophiles. researchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino group, making them susceptible to nucleophilic interactions. researchgate.net
Mulliken population analysis is a method for calculating partial atomic charges on the atoms within a molecule. wikipedia.org These charges provide a quantitative measure of the electron distribution and help in understanding the electrostatic interactions and reactivity of the molecule. uni-muenchen.deresearchgate.net
In this compound, the Mulliken charge analysis would be expected to show significant negative charges on the highly electronegative fluorine, oxygen, and nitrogen atoms. The carbon atom of the trifluoromethyl group, bonded to three fluorine atoms, would carry a significant positive charge. This charge distribution is critical for understanding intramolecular and intermolecular interactions. semanticscholar.org However, it is known that Mulliken charges can be highly dependent on the choice of the basis set used in the calculation. wikipedia.org
Table 3: Predicted Mulliken Charge Distribution
| Atom(s) | Predicted Charge | Rationale |
|---|---|---|
| Fluorine (F) | Negative | High electronegativity, withdrawing electron density. |
| Oxygen (O) | Negative | High electronegativity. |
| Nitrogen (N) | Negative | High electronegativity. |
| Carbon of CF₃ | Positive | Bonded to three highly electronegative F atoms. |
| Hydrogen of NH₂ | Positive | Bonded to electronegative N atom. |
| Aromatic Carbons | Varied | Charge is influenced by the attached substituents. |
Vibrational Spectroscopic Predictions and Assignments
Theoretical calculations are instrumental in interpreting experimental vibrational spectra, such as those from Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy.
DFT calculations can predict the vibrational frequencies and intensities of a molecule in its ground state. researchgate.net These theoretical spectra for this compound can be generated and compared with experimental data. The calculated harmonic frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method, leading to better agreement with experimental results. biointerfaceresearch.com
The analysis involves assigning the calculated vibrational modes to specific motions of the atoms, such as stretching, bending, and twisting. researchgate.net For this compound, these assignments would cover the characteristic vibrations of the aniline ring, the methoxy group, and the trifluoromethyl group.
Table 4: Predicted Vibrational Modes and Their Approximate Wavenumber (cm⁻¹) Ranges
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Asymmetric & Symmetric Stretching | 3400 - 3500 | Amino (NH₂) |
| Aromatic C-H Stretching | 3000 - 3100 | Benzene Ring |
| Aliphatic C-H Stretching | 2850 - 3000 | Methoxy (CH₃) |
| C=C Aromatic Ring Stretching | 1450 - 1625 | Benzene Ring |
| N-H Bending (Scissoring) | 1550 - 1650 | Amino (NH₂) |
| C-F Stretching | 1100 - 1400 | Trifluoromethyl (CF₃) |
| Asymmetric C-O-C Stretching | 1200 - 1275 | Methoxy Group |
| Symmetric C-O-C Stretching | 1000 - 1075 | Methoxy Group |
| C-N Stretching | 1250 - 1350 | Aryl Amine |
| CF₃ Bending & Rocking | 500 - 800 | Trifluoromethyl (CF₃) |
Note: These ranges are based on typical values for similar functional groups and may vary for the specific molecule. researchgate.netresearchgate.netscialert.net
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
The prediction of ¹H and ¹³C NMR chemical shifts through computational methods is a valuable tool for structure verification and analysis. The most common approach involves optimizing the molecular geometry using DFT, followed by the calculation of magnetic shielding tensors, typically with the Gauge-Including Atomic Orbital (GIAO) method.
Theoretical calculations for similar aromatic compounds have demonstrated that DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), can predict chemical shifts that correlate well with experimental data. The calculated isotropic shielding values are then converted into chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS). For this compound, predictions would involve calculating the shielding for each unique proton and carbon atom. The chemical shifts are influenced by the electronic environment, where the electron-donating methoxy group (-OCH₃) and the electron-withdrawing trifluoromethyl group (-CF₃) would have distinct effects on the shielding of the aromatic ring's carbon and hydrogen atoms.
Table 1: Predicted NMR Chemical Shift Approach for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Influencing Factors |
|---|---|---|---|
| C1-NH₂ | — | (Predicted Value) | Amino group attachment |
| C2-H | (Predicted Value) | (Predicted Value) | Proximity to -NH₂ and -OCH₃ groups |
| C3-OCH₃ | — | (Predicted Value) | Methoxy group attachment |
| C4-CF₃ | — | (Predicted Value) | Trifluoromethyl group attachment |
| C5-H | (Predicted Value) | (Predicted Value) | Proximity to -CF₃ group |
| C6-H | (Predicted Value) | (Predicted Value) | Proximity to -NH₂ group |
| -OC H₃ | (Predicted Value) | (Predicted Value) | Methoxy group methyl |
| -C F₃ | — | (Predicted Value) | Trifluoromethyl carbon |
Note: This table is illustrative of the type of data generated from computational predictions. Actual values would be derived from specific DFT calculations.
Non-Linear Optical (NLO) Properties Prediction
Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. Computational methods are crucial for predicting the NLO properties of molecules. The key parameters, including the dipole moment (μ) and the first-order hyperpolarizability (β), can be calculated using DFT methods.
For a molecule like this compound, the presence of both an electron-donating group (amino, methoxy) and an electron-withdrawing group (trifluoromethyl) creates an intramolecular charge-transfer system, which is a prerequisite for significant NLO response. A computational study on the analogous compound 4-nitro-3-(trifluoromethyl)aniline (B27955) using the B3LYP/6-311++G(d,p) method has shown how these properties can be determined. chemicalbook.com The calculations yield values for the dipole moment components (μₓ, μᵧ, μz) and the static first-order hyperpolarizability tensor components (βₓₓₓ, βₓₓᵧ, etc.). The total molecular dipole moment and the magnitude of the first hyperpolarizability (β₀) are then calculated, indicating the potential of the molecule as an NLO material. chemicalbook.com A large β₀ value suggests a strong NLO response.
Table 2: Predicted Non-Linear Optical Properties for an Analogous Trifluoromethylaniline
| Parameter | Calculated Value (a.u.) |
|---|---|
| μₓ | 2.5332 |
| μᵧ | -0.6698 |
| μz | 0.0000 |
| μ_total | 2.6193 |
| βₓₓₓ | -2280.9 |
| βₓₓᵧ | -108.5 |
| βₓᵧᵧ | 15.6 |
| βᵧᵧᵧ | 43.8 |
| β₀ (First Hyperpolarizability) | 2289.4 |
Data based on calculations for 4-nitro-3-(trifluoromethyl)aniline, serving as an example of expected results. chemicalbook.com 1 a.u. of dipole moment = 2.54 Debye; 1 a.u. of hyperpolarizability = 8.639 x 10⁻³³ esu.
Thermodynamic Parameter Calculations
Quantum chemical calculations can predict various thermodynamic properties of a molecule at different temperatures. By performing frequency calculations using DFT (e.g., at the B3LYP/6-311++G(d,p) level), parameters such as zero-point vibrational energy, thermal energy, specific heat capacity (C°p,v), entropy (S°), and enthalpy (H°) can be determined.
These calculations rely on the principles of statistical mechanics applied to the vibrational, rotational, and translational motions of the molecule. The results demonstrate the stability of the molecule and how its energy and entropy change with temperature. For instance, studies on 4-nitro-3-(trifluoromethyl)aniline show a predictable increase in heat capacity, entropy, and enthalpy with rising temperature, which is expected as the molecule accesses more vibrational and rotational states. chemicalbook.com Similar trends would be anticipated for this compound.
Table 3: Calculated Thermodynamic Parameters at Different Temperatures for an Analogous Trifluoromethylaniline
| Temperature (K) | C°p,v (Cal/Mol-Kelvin) | S° (Cal/Mol-Kelvin) | H° (K-Cal/Mol) |
|---|---|---|---|
| 100 | 14.78 | 74.35 | 9.77 |
| 200 | 26.21 | 89.24 | 11.83 |
| 298.15 | 37.33 | 102.31 | 14.89 |
| 400 | 47.12 | 115.34 | 19.11 |
| 500 | 54.78 | 127.65 | 24.21 |
Data based on calculations for 4-nitro-3-(trifluoromethyl)aniline, illustrating the expected thermodynamic behavior. chemicalbook.com
Quantum Chemical Investigations on Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, intramolecular interactions, and the stability of molecules. It examines the interactions between filled (donor) and vacant (acceptor) orbitals. The stabilization energy (E⁽²⁾) associated with these interactions quantifies their strength.
Solvent Effects on Electronic and Energetic Properties
The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the electronic and energetic properties of a solute.
For this compound, studying solvent effects would reveal how its UV-Vis absorption spectrum, dipole moment, and ground-state energy change in solvents of varying polarity. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states of the molecule by the solvent. nih.govucsb.edu In polar solvents, a molecule with a polar ground state is stabilized, which can lead to a shift in the wavelength of maximum absorption (λ_max). ucsb.edu Theoretical studies on substituted anilines have shown that properties like electronic transitions are dependent on both specific (e.g., hydrogen bonding) and non-specific (e.g., polarity) solute-solvent interactions. nih.govnih.gov Calculations would likely predict a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum of this compound when moving from non-polar to polar solvents.
Medicinal Chemistry and Biological Activity Investigations
Structure-Activity Relationship (SAR) Studies of Trifluoromethylated Anilines
The incorporation of a trifluoromethyl (-CF3) group into aniline (B41778) structures profoundly influences their physicochemical properties and biological interactions. This substituent is a key feature in modern drug design due to its unique electronic and steric characteristics. nih.gov
Impact of Trifluoromethyl Group on Lipophilicity, Solubility, Stability, and pKa
The trifluoromethyl group is a significant modulator of a molecule's properties, which are critical for its behavior as a potential drug candidate. nih.gov
Lipophilicity: The -CF3 group is one of the most lipophilic substituents used in drug design. researchgate.net It significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its biodistribution. nih.govresearchgate.netmdpi.com For instance, the Hansch π value for a -CF3 group is +0.88, indicating its lipophilic nature. nih.gov This increased lipophilicity can facilitate more effective penetration into the brain, as seen with the antidepressant fluoxetine. nih.gov However, the position of the -CF3 group is crucial; trifluorination at the alpha-position of aliphatic alcohols strongly enhances lipophilicity, while its effect is less pronounced at other positions. nih.gov
Solubility: The introduction of a trifluoromethyl group can improve the solubility of drug candidates. mdpi.com This property is essential for the absorption and distribution of a drug within the body.
Stability: The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of 485.3 kJ/mol. nih.govmdpi.com This high bond strength imparts significant metabolic stability to the trifluoromethyl group, making molecules containing this moiety more resistant to metabolic degradation by enzymes in the body. nih.govmdpi.comwechemglobal.com This increased stability ensures that the drug can remain active for a longer period.
pKa: The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. mdpi.comresearchgate.net This property can influence the acidity (pKa) of nearby functional groups. For anilines, the electron-withdrawing nature of the -CF3 group decreases the basicity of the amino group, thereby lowering its pKa. This change in pKa can affect the ionization state of the molecule at physiological pH, which in turn influences its solubility, permeability, and interaction with biological targets.
Modulation of Receptor-Binding Selectivity and Bioavailability
The presence of a trifluoromethyl group can significantly alter how a molecule interacts with its biological target and how it is absorbed and distributed in the body.
Receptor-Binding Selectivity: The trifluoromethyl group can enhance the binding affinity of a drug to its target receptor. mdpi.com Its size, which is larger than a methyl group, can lead to increased hydrophobic interactions within the binding pocket of a receptor, improving both affinity and selectivity. mdpi.com The strong electron-withdrawing nature of the -CF3 group can also enhance electrostatic and hydrogen bonding interactions with the biological target. mdpi.comresearchgate.net In some cases, replacing a -CF3 group with other substituents can even alter the functional activity of a ligand, for example, changing a glucocorticoid receptor agonist into an antagonist. nih.gov
Bioavailability: The improved lipophilicity and metabolic stability conferred by the trifluoromethyl group often lead to enhanced bioavailability. researchgate.netmdpi.com Better membrane permeability allows for more efficient absorption of the drug, while increased metabolic stability ensures that a greater amount of the active compound reaches its target. nih.govwechemglobal.com
In Vitro and In Vivo Biological Activity Studies of Derived Compounds
Derivatives of 3-Methoxy-4-(trifluoromethyl)aniline have been synthesized and evaluated for a range of biological activities, demonstrating the therapeutic potential of this chemical scaffold. ossila.com
Antitumor and Anticancer Activities
Several studies have highlighted the potential of anilino-based compounds in cancer therapy. The introduction of a trifluoromethyl group is a strategy to enhance the antitumor properties of these molecules. wechemglobal.comrsc.org
Research into 4-anilinoquinoline derivatives has shown that these compounds can act as potent antitumor inhibitors. nih.govnih.gov In one study, a series of 7-fluoro (or 8-methoxy)-4-anilinoquinolines were synthesized and tested against HeLa and BGC823 cancer cell lines. Several of these compounds exhibited superior antitumor activity compared to the established drug gefitinib. nih.gov Specifically, compound 2i , which features a methoxy (B1213986) group on the quinoline (B57606) ring, demonstrated significantly potent cytotoxic effects against both cell lines. nih.gov
Another study focused on isoxazole-based molecules and found that the inclusion of a trifluoromethyl group significantly enhanced their anti-cancer activity. rsc.org For example, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g ) was found to be nearly eight times more active against the MCF-7 breast cancer cell line than its non-trifluoromethylated counterpart. rsc.org
| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference(s) |
| 8-methoxy-4-anilinoquinolines (e.g., 2i) | HeLa, BGC823 | Showed remarkable inhibitory effects, with IC50 values of 7.15 μM (HeLa) and 4.65 μM (BGC823), outperforming gefitinib. | nih.gov |
| 4-(Trifluoromethyl)isoxazoles (e.g., 2g) | MCF-7 | Exhibited potent anti-cancer activity with an IC50 of 2.63 μM, demonstrating the importance of the -CF3 group for enhanced activity. | rsc.org |
Antiviral Activities
The incorporation of fluorine and trifluoromethyl groups into various molecular structures is a known strategy to enhance antiviral properties. mdpi.com These modifications can improve metabolic stability and interaction with viral enzymes. mdpi.com While direct studies on the antiviral activity of this compound derivatives are limited, related compounds show promise.
Trifluoromethylthiolane derivatives, for instance, have been shown to inhibit the replication of Herpes simplex virus type 1 (HSV-1). researchgate.net These compounds appear to interfere with the formation of complete, infectious virus particles. researchgate.net Similarly, the introduction of a trifluoromethyl group into nucleoside analogs can significantly increase their antiviral and antitumor properties by blocking viral replication. mdpi.com Research on 3-methoxyflavones has also indicated antiviral activity, particularly against poliovirus. nih.gov A study on ladanein (B1674318) analogues showed that those with electron-withdrawing groups, such as trifluoromethyl, had superior antiviral activity against the hepatitis C virus. nih.gov These findings suggest that derivatives of this compound could be promising candidates for the development of new antiviral agents. ossila.com
| Compound Class | Virus | Key Findings | Reference(s) |
| Trifluoromethylthiolane derivatives | Herpes simplex virus type 1 (HSV-1) | Significantly inhibited virus reproduction. | researchgate.net |
| Fluorinated nucleoside analogs | Various DNA and RNA viruses | Introduction of -CF3 group increases antiviral properties by blocking replication. | mdpi.com |
| Ladanein analogues with -CF3 group | Hepatitis C virus (HCV) | Showed superior antiviral activity compared to the parent compound. | nih.gov |
| 3-Methoxyflavones | Poliovirus | Demonstrated antiviral effects. | nih.gov |
Antimicrobial and Antibacterial Properties
Trifluoromethylated aniline derivatives have demonstrated significant potential as antimicrobial and antibacterial agents.
One study investigated a series of N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives and found them to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov A compound with bromo and trifluoromethyl substitutions was the most potent in the series, inhibiting the growth of several S. aureus strains with a minimum inhibitory concentration (MIC) of 0.78 μg/mL. nih.gov
Another study explored the efficacy of trifluoro-anilines against Vibrio species, which are common causes of foodborne illness. nih.gov Two compounds, 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA), showed both antibacterial and antibiofilm properties. nih.gov They were effective at inhibiting the growth of planktonic cells and also suppressed biofilm formation, a key factor in bacterial persistence and resistance. nih.gov
| Compound | Bacterial Strain(s) | Activity | Key Findings | Reference(s) |
| Bromo and trifluoromethyl substituted pyrazole derivative | Staphylococcus aureus (MRSA) | Antibacterial | Inhibited growth with a MIC value of 0.78 μg/mL. | nih.gov |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus, Vibrio harveyi | Antibacterial, Antibiofilm | MIC of 50 µg/mL against planktonic cells; effectively suppressed biofilm formation. | nih.gov |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus, Vibrio harveyi | Antibacterial, Antibiofilm | MIC of 100 µg/mL against planktonic cells; effectively suppressed biofilm formation. | nih.gov |
Mechanistic Insights into Biological Action
Interactions with Molecular Targets
The this compound scaffold serves as a crucial building block for designing molecules that can interact with specific biological targets, particularly protein kinases, which are pivotal in cell signaling. The trifluoromethyl group often enhances the binding affinity and metabolic stability of these molecules. drugbank.com
Derivatives incorporating the trifluoromethylaniline moiety have been identified as potent inhibitors of several tyrosine kinases implicated in cancer. For example, compounds based on this structure have been developed as inhibitors of FMS-like Tyrosine Kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). researchgate.net Other research has led to the synthesis of tyrosine amide derivatives that act as inhibitors of Rho-kinase (ROCK), a target for diseases like pulmonary hypertension. googleapis.com Furthermore, N-aryl-N'-arylmethylurea derivatives containing this scaffold have been evaluated for their antiproliferative activities against various cancer cell lines. nih.gov Phthalic-based derivatives of N-(3-(trifluoromethyl)phenyl)benzamide have also been designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov
The table below summarizes key examples of molecular targets for which inhibitors have been developed using a scaffold related to this compound.
| Derivative Class | Target Enzyme | Associated Disease/Process |
| N-aryl-N'-arylmethylurea Derivatives | Various kinases in cancer cell lines | Cancer |
| Phthalic-Based Benzamide Derivatives | Vascular Endothelial Growth Factor Receptor (VEGFR) | Cancer (Angiogenesis) |
| Acetamide Derivatives | FMS-like Tyrosine Kinase 3 (FLT3) | Acute Myeloid Leukemia (AML) |
| Tyrosine Amide Derivatives | Rho-kinase (ROCK) | Pulmonary Diseases |
| Phenyl Pyrimidinyl Urea (B33335) Derivatives | Fibroblast Growth Factor Receptor (FGFR) | Cancer |
This table is generated based on findings from multiple research articles investigating derivatives of the core compound. nih.govresearchgate.netgoogleapis.comnih.govfrontiersin.org
Modulation of Biochemical Pathways
By interacting with molecular targets like protein kinases, derivatives of this compound can modulate critical biochemical pathways that regulate cellular functions. The inhibition of these kinases disrupts the signaling cascades they control, which can lead to therapeutic effects.
For instance, the inhibition of FMS-like Tyrosine Kinase 3 (FLT3) by specific derivatives can block the downstream signaling pathways responsible for the proliferation and survival of leukemia cells. researchgate.net This interference can induce apoptosis (programmed cell death) and arrest the cell cycle, thereby impeding tumor growth. researchgate.net Similarly, the inhibition of Rho-kinase (ROCK) by tyrosine amide derivatives can affect pathways involved in cell shape, motility, and contraction, which is relevant in the treatment of diseases characterized by pathological vasoconstriction or fibrosis. googleapis.com
In the context of cancer, inhibiting kinases like VEGFR and FGFR disrupts angiogenesis, the process by which new blood vessels are formed. nih.govfrontiersin.org Tumors require a dedicated blood supply to grow and metastasize, and by blocking the signaling pathways initiated by these receptors, these compounds can effectively starve the tumor of necessary nutrients and oxygen. The inhibition of microtubules by certain triazolopyrimidine derivatives, which can be synthesized from substituted anilines, represents another mechanism. This action disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis, a pathway targeted by many successful chemotherapy drugs. ossila.com
Role as a Biotransformation Product, e.g., of Antirheumatic Drugs
The chemical structure of this compound is related to metabolites of certain therapeutic drugs, most notably in the class of disease-modifying antirheumatic drugs (DMARDs). The biotransformation of the antirheumatic drug Leflunomide provides a key example.
Leflunomide is a prodrug that is rapidly metabolized in the intestinal wall and liver to its pharmacologically active metabolite, teriflunomide (B560168) (also known as M1). nih.gov This conversion is essential for the drug's immunomodulatory effects. Further metabolism of Leflunomide also results in the formation of several minor metabolites. One of these quantifiable minor metabolites is 4-trifluoromethylaniline (TFMA). drugbank.com This demonstrates that aniline structures bearing a trifluoromethyl group can indeed be products of drug metabolism in humans. The enzymes primarily responsible for the activation of Leflunomide metabolites include cytochrome P450 isozymes, specifically CYP1A2, CYP2C19, and CYP3A4. pfizermedicalinformation.ca
In contrast, other antirheumatic drugs like Sulfasalazine and Methotrexate follow different metabolic pathways. Sulfasalazine is cleaved by intestinal bacteria into sulfapyridine (B1682706) and 5-aminosalicylic acid. patsnap.comdrugbank.comyoutube.com Methotrexate is primarily metabolized intracellularly to polyglutamated forms and a minor metabolite, 7-hydroxymethotrexate, without forming aniline-based intermediates. nih.govpfizermedicalinformation.capfizermedical.com Therefore, the formation of a trifluoromethylaniline metabolite is a specific characteristic of certain drugs like Leflunomide.
Environmental Fate and Biotransformation Research
Degradation Pathways of Trifluoromethylated Anilines in Environmental Matrices
Trifluoromethylated anilines are subject to several degradation processes in the environment, including microbial degradation, photodegradation, and chemical oxidation. The specific pathway is highly dependent on the environmental matrix (soil, water, sediment) and prevailing conditions.
Microbial Degradation: The biodegradation of anilines is a crucial mechanism for their removal from the environment. mdpi.comnih.gov Bacteria, in particular, play a significant role in breaking down these compounds. Species from genera such as Acinetobacter, Comamonas, Delftia, and Pseudomonas have been identified as capable of degrading aniline (B41778) and its derivatives. mdpi.comzju.edu.cnnih.govresearchgate.net The degradation process is often initiated by an enzymatic attack on the aromatic ring. For aniline, this involves aniline dioxygenase, which hydroxylates the ring to form catechol. zju.edu.cnnih.gov This intermediate is then further degraded through ring cleavage. The presence of substituents like the trifluoromethyl group can, however, hinder this process, making the compound more resistant to microbial breakdown. mdpi.com The strong carbon-fluorine bonds in the -CF3 group are not easily cleaved by common microbial enzymes. mdpi.com
Photodegradation: In aquatic environments, photodegradation can be a significant pathway for the transformation of anilines. nih.govresearchgate.net Studies have shown that the presence of microalgae can accelerate the photodegradation of aniline. nih.govresearchgate.net This process is mediated by reactive oxygen species (ROS), such as hydroxyl radicals and singlet oxygen, which are photogenerated in algal suspensions. nih.govresearchgate.net These highly reactive species can attack the aniline molecule, leading to its transformation.
Chemical Oxidation (Ozonation): Advanced oxidation processes like ozonation are effective in degrading anilines in water treatment scenarios. researchgate.netnih.gov Ozone can react directly with the aniline molecule or through the formation of hydroxyl radicals. nih.govnih.gov The reaction typically leads to the hydroxylation of the aromatic ring and can result in the formation of various intermediates. nih.gov The efficiency of ozonation can be influenced by factors such as pH and the presence of other substances in the water. researchgate.netuah.es For substituted anilines, the reaction can lead to the formation of products like nitroso- and nitro-derivatives, as well as ring-opened products. nih.gov
Identification and Characterization of Transformation Products
The degradation of trifluoromethylated anilines results in a variety of transformation products (TPs), the nature of which depends on the degradation pathway.
During the ozonation of aniline and its derivatives, a number of intermediates have been identified. The initial attack by ozone or hydroxyl radicals often leads to hydroxylated anilines (e.g., o-hydroxyaniline, p-hydroxyaniline). nih.gov Further oxidation can result in the formation of nitrosobenzene (B162901) and nitrobenzene. nih.gov In some cases, ring cleavage occurs, leading to the formation of smaller organic acids like oxalic acid and formic acid. researchgate.net For N-substituted anilines, the reaction can also involve an electron transfer from the nitrogen atom, resulting in products like formaldehyde. nih.gov
The table below summarizes common transformation products identified from the degradation of aniline, which can serve as a model for predicting the TPs of more complex derivatives.
| Degradation Pathway | Parent Compound | Identified Transformation Products |
| Ozonation | Aniline | o-Hydroxyaniline, p-Hydroxyaniline, Nitrosobenzene, Nitrobenzene, Butane diacid, Oxalic acid, Formic acid. researchgate.netnih.gov |
| Ozonation | p-Methylaniline | Formaldehyde. nih.gov |
| Ozonation | p-Methoxyaniline | Formaldehyde. nih.gov |
| Microbial Degradation | Aniline | Catechol, Benzoic acid. zju.edu.cnresearchgate.net |
It is important to note that while the parent compound may be removed, the resulting transformation products can sometimes be more persistent or toxic than the original molecule. nih.gov
Metabolite Studies, including Soil and Groundwater Metabolites
Metabolism studies, particularly in laboratory settings, provide insight into the potential transformation products of trifluoromethylated anilines in environmental systems.
Research on the metabolism of 4-trifluoromethoxyaniline in rats revealed that the trifluoromethoxy group is metabolically stable, with no evidence of O-detrifluoromethylation. nih.gov The major metabolites identified were sulphated and ring-hydroxylated derivatives, indicating that hydroxylation of the aromatic ring is a key metabolic step. nih.gov This suggests that in soil and groundwater, microbial or fungal enzymes could similarly hydroxylate the aromatic ring of 3-Methoxy-4-(trifluoromethyl)aniline, followed by conjugation to form more polar and water-soluble metabolites.
Studies on pesticide metabolites in groundwater have shown that degradation products can be more mobile and persistent than the parent compounds. nih.gov For example, the metabolite ESA-metolachlor was found to be widely detected in groundwater and, in some cases, inhibited natural microbial processes like denitrification. nih.gov This highlights the importance of monitoring not just the parent trifluoromethylated aniline but also its potential metabolites in soil and groundwater to fully assess its environmental impact. The persistence of the trifluoromethyl group suggests that metabolites of this compound would likely retain this moiety. mdpi.com
Predictive Modeling for Environmental Behavior
Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the environmental fate and potential toxicity of chemicals when experimental data is lacking. nih.govdavidpublisher.com These models correlate the chemical structure of a molecule with its physicochemical properties and biological activities. nih.govdavidpublisher.com
For environmental pollutants like trifluoromethylated anilines, QSAR models can be developed to predict key parameters related to their environmental behavior, such as:
Soil Adsorption Coefficient (Koc): This parameter indicates the tendency of a chemical to bind to soil particles. A high Koc value suggests the compound will be less mobile in soil and less likely to leach into groundwater.
Biodegradation Half-Life: This predicts the time it takes for half of the chemical to be broken down by microbial action.
Bioconcentration Factor (BCF): This measures the potential for a chemical to accumulate in aquatic organisms.
QSAR models for per- and polyfluoroalkyl substances (PFAS) have been developed to predict their potential to disrupt biological systems, demonstrating the utility of these models for complex fluorinated compounds. mdpi.com By using molecular descriptors derived from the structure of this compound, such as its size, shape, and electronic properties, QSAR models can estimate its likely persistence, mobility, and bioaccumulation potential in various environmental compartments. davidpublisher.commdpi.com These predictive tools are essential for prioritizing chemicals for further testing and for conducting environmental risk assessments. nih.gov
Advanced Analytical Characterization Techniques in Academic Research
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopy is a cornerstone of chemical analysis, relying on the interaction of electromagnetic radiation with matter to obtain information about a substance's structure and composition. For a molecule with the complexity of 3-Methoxy-4-(trifluoromethyl)aniline, a combination of techniques is typically employed to build a complete and unambiguous profile.
Fourier Transform-Infrared (FT-IR) Spectroscopy
Fourier Transform-Infrared (FT-IR) spectroscopy is a vital technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the bonds within the molecule. The FT-IR spectrum of this compound would be recorded to confirm the presence of its key structural features. researchgate.netresearchgate.net Theoretical calculations are often used in conjunction with experimental spectra to assign vibrational frequencies accurately. researchgate.net
The analysis would focus on identifying characteristic absorption bands. For instance, the N-H stretching vibrations of the primary amine group, the C-H stretching of the aromatic ring and the methoxy (B1213986) group, the strong C-F stretching vibrations of the trifluoromethyl group, and the C-O stretching of the methoxy ether linkage. researchgate.net
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Symmetric & Asymmetric Stretching | 3300-3500 |
| Amine (N-H) | Scissoring | 1590-1650 |
| Aromatic Ring (C-H) | Stretching | 3000-3100 |
| Aromatic Ring (C=C) | Stretching | 1450-1600 |
| Methoxy (C-H) | Stretching | 2850-2960 |
| Ether (C-O) | Asymmetric Stretching | 1200-1275 |
| Trifluoromethyl (C-F) | Stretching | 1100-1200 (Strong, multiple bands) |
Fourier Transform-Raman (FT-Raman) Spectroscopy
Complementary to FT-IR, FT-Raman spectroscopy provides information about molecular vibrations based on the inelastic scattering of monochromatic light. nih.gov While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be especially useful for characterizing the aromatic ring and the C-CF₃ bond. researchgate.net The spectra for related compounds, such as 2-(trifluoromethyl)aniline (B126271) and 3-(trifluoromethyl)aniline, have been recorded in the range of 4000–100 cm⁻¹ to facilitate detailed vibrational analysis. researchgate.net
Table 2: Expected FT-Raman Active Modes for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Aromatic Ring | Ring Breathing | ~1000 |
| Aromatic Ring | C-H In-plane Bending | 1000-1300 |
| Trifluoromethyl | Symmetric C-F Stretching | ~1300 |
| C-N Bond | Stretching | 1280-1350 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR would be essential.
¹H NMR: The proton NMR spectrum would show distinct signals for each chemically non-equivalent proton. This includes the protons on the aromatic ring, the amine (-NH₂) protons, and the methyl (-OCH₃) protons. The chemical shift, integration (relative number of protons), and splitting pattern (spin-spin coupling) of each signal would allow for the precise assignment of the substitution pattern on the benzene (B151609) ring. For example, the protons on the aromatic ring would appear as a complex multiplet, while the methoxy protons would be a sharp singlet.
¹³C NMR: The carbon-13 NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts would confirm the presence of the aromatic carbons, the methoxy carbon, and the carbon of the trifluoromethyl group (which would show coupling to the fluorine atoms).
In academic research on related compounds like 2- and 3-(trifluoromethyl)aniline, ¹H and ¹³C NMR spectra have been recorded, and the chemical shifts have been calculated using the gauge-independent atomic orbital (GIAO) method to support experimental findings. researchgate.net
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Atom Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | Aromatic C-H | 6.5 - 7.5 | Multiplets |
| ¹H | Amine (-NH₂) | 3.5 - 5.0 | Broad Singlet |
| ¹H | Methoxy (-OCH₃) | ~3.8 | Singlet |
| ¹³C | Aromatic C-H | 110 - 130 | |
| ¹³C | Aromatic C-N | 140 - 150 | |
| ¹³C | Aromatic C-O | 150 - 160 | |
| ¹³C | Aromatic C-CF₃ | 120 - 130 | Quartet (due to C-F coupling) |
| ¹³C | Trifluoromethyl (-CF₃) | ~125 | Quartet (due to C-F coupling) |
| ¹³C | Methoxy (-OCH₃) | ~55 |
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. eurekaselect.com The spectrum is characterized by the wavelength of maximum absorbance (λₘₐₓ). For aromatic compounds like this compound, the absorption is due to π→π* transitions within the benzene ring. The positions of the amine and methoxy (electron-donating) and trifluoromethyl (electron-withdrawing) groups influence the energy of these transitions and thus the λₘₐₓ value. This technique is also used to determine the composition of copolymers containing methoxy aniline (B41778) units and to study electronic properties such as the HOMO-LUMO energy gap through time-dependent DFT (TD-DFT) approaches. researchgate.netnih.gov
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Biotransformation Product Identification
When a compound is introduced into a biological system, it can be metabolized into various biotransformation products. Identifying these metabolites is crucial for understanding its pharmacological and toxicological profile. HPLC-MS/MS is the gold standard for this type of analysis.
The process involves:
Incubation: The parent compound, this compound, would be incubated with a biological matrix, such as liver microsomes, hepatocytes, or administered in vivo, with samples like blood, plasma, or urine collected over time. researchgate.net
Extraction: The parent compound and its metabolites are extracted from the biological matrix. researchgate.net
HPLC Separation: The extract is injected into an HPLC system, which separates the different components of the mixture based on their physicochemical properties (e.g., polarity).
MS/MS Detection and Identification: As each component elutes from the HPLC column, it enters the mass spectrometer.
MS1 Scan: A full scan determines the molecular weight of the eluting compounds. Potential metabolites would be identified by their mass shift compared to the parent drug (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).
MS2 Scan (Tandem MS): The instrument isolates a specific ion (like the parent drug or a potential metabolite) and fragments it. The resulting fragmentation pattern provides a structural fingerprint that can be used to confirm the identity of the compound and pinpoint the site of metabolic modification.
Research on the related compound 4-nitro-3-(trifluoromethyl)-aniline has demonstrated the utility of mass spectrometry (GC-MS) in detecting the compound in various biological materials, including cadaveric hepatic tissue, blood, plasma, and urine, underscoring the importance of such analytical methods in toxicological studies. researchgate.net HPLC-MS/MS would offer even greater sensitivity and specificity for identifying the biotransformation products of this compound.
Mass Spectrometry in Mechanistic Studies
In academic research, mass spectrometry is a pivotal tool for elucidating reaction mechanisms. For a compound like this compound, researchers would employ techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the progress of a chemical reaction. By identifying intermediates, byproducts, and the final product based on their mass-to-charge ratio, scientists can piece together the step-by-step pathway of a reaction. Techniques like tandem mass spectrometry (MS/MS) could further be used to fragment ions, providing structural information about transient species formed during a reaction, which is crucial for confirming a proposed mechanism. However, specific studies applying these methods to detail the reaction mechanisms of this compound are not found in the surveyed literature.
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
To determine the exact molecular geometry and crystal structure of this compound, a suitable single crystal would be required. This crystal would be subjected to X-ray diffraction analysis, where the pattern of diffracted X-rays provides the data needed to calculate atomic positions, bond lengths, and bond angles. carleton.edu This analysis reveals the compound's conformation in the solid state, including the planarity of the benzene ring and the orientation of the methoxy and trifluoromethyl substituents.
While such studies have been conducted on the closely related isomer, 4-Methoxy-3-(trifluoromethyl)aniline nih.goviucr.orgnih.gov, which crystallizes in the orthorhombic system, specific crystallographic data for this compound is not available in published literature. The table below is a template showing the type of data that would be generated from such an analysis.
Table 1: Hypothetical Crystal Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Empirical formula | C₈H₈F₃NO |
| Formula weight | 191.15 |
| Crystal system | Data not available |
| Space group | Data not available |
| Unit cell dimensions | a = ? Åb = ? Åc = ? Åα = ? °β = ? °γ = ? ° |
| Volume | Data not available |
This table is for illustrative purposes only, as experimental data for this specific compound is not publicly available.
From a solved crystal structure, the intermolecular interactions that stabilize the crystal lattice can be analyzed in detail. For this compound, the primary hydrogen bond donor is the amine (-NH₂) group. Potential acceptors would include the nitrogen and fluorine atoms of neighboring molecules. A detailed analysis would precisely measure the distances and angles of these N-H···N and N-H···F interactions, defining the hydrogen-bonding network.
In the crystal structure of the isomer 4-Methoxy-3-(trifluoromethyl)aniline, for instance, the packing is stabilized by intermolecular N—H⋯F and N—H⋯N hydrogen bonds. nih.goviucr.orgnih.gov A similar analysis for the title compound would be crucial for understanding its solid-state properties.
Table 2: Hypothetical Hydrogen Bond Geometry for this compound (Å, °)
| D—H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |
|---|---|---|---|---|
| N—H···N | Data not available | Data not available | Data not available | Data not available |
This table is for illustrative purposes only, as experimental data for this specific compound is not publicly available.
Patent Landscape and Industrial Research Trends
Analysis of Patented Synthetic Routes and Applications for Related Compounds
The patent literature reveals a range of synthetic strategies and applications for trifluoromethylated anilines and their derivatives. These compounds serve as key intermediates in the synthesis of a variety of biologically active molecules.
Patented synthetic routes often focus on achieving efficient, scalable, and cost-effective processes. For instance, one patented process for preparing 2,6-dichloro-4-trifluoromethyl-aniline starts with p-Chlorobenzotrifluoride, which undergoes ring chlorination followed by fluoridization and ammoniation reactions. google.com This highlights a common industrial strategy of introducing the trifluoromethyl group early in the synthesis and then building the rest of the molecule. However, such processes can be challenging due to the strict need to control water content, which places high demands on equipment. google.com Another patent describes an improved process for creating 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl) aniline (B41778), a key intermediate, emphasizing the ongoing effort to refine and optimize synthetic methods for these building blocks. google.com
Applications for these aniline derivatives are diverse, with a strong presence in pharmaceuticals. For example, 4-(trifluoromethyl)aniline (B29031) is a starting material for the synthesis of Teriflunomide (B560168), a drug used in the treatment of multiple sclerosis. jelsciences.com Patented synthetic routes to Teriflunomide involve reacting 4-(trifluoromethyl)aniline with various reagents, such as cyanoacetic acid or ethyl acetoacetate, under different conditions to improve yield and purity for commercial-scale production. jelsciences.com Similarly, 3-trifluoromethyl aniline is a precursor for Alvelestat, prepared via a convergent synthesis. jelsciences.com These examples underscore the role of trifluoromethylated anilines as foundational scaffolds for complex pharmaceutical agents.
A summary of selected patents and the applications of related compounds is provided below.
| Patent / Document | Related Compound(s) | Application / Synthetic Goal | Key Findings / Method |
| US 5,990,141 | 4-(trifluoromethyl)aniline | Synthesis of Teriflunomide | Reaction with 5-methylisoxazole-4-carboxylic acid derivatives for treating platelet-derived growth factor-related disorders. jelsciences.com |
| WO 2005/026123 | 3-trifluoromethyl aniline | Synthesis of Alvelestat | Convergent synthesis starting from the coupling of 3-trifluoromethyl aniline with ethyl 3-chloro-3-oxopropanoate. jelsciences.com |
| US7777079B2 | p-Chlorobenzotrifluoride | Preparation of 2,6-dichloro-4-trifluoromethyl-aniline | A multi-step process involving halogenation and ammoniation, noted for being a simple process with high yield. google.com |
| US20200377475A1 | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | Improved manufacturing process | Focuses on developing an improved, efficient process for preparing this specific aniline intermediate. google.com |
Industrial Challenges in the Manufacturing of Trifluoromethylated New Chemical Entities
Despite their utility, the industrial-scale manufacturing of trifluoromethylated new chemical entities (NCEs) presents significant challenges. hovione.com These hurdles stem from the unique chemistry of fluorine and the practical difficulties of incorporating the trifluoromethyl group efficiently and safely.
Key industrial challenges include:
Cost and Availability of Reagents: Many methods for trifluoromethylation rely on expensive reagents, such as trifluoromethyl trimethylsilane (B1584522) (Ruppert-Prakash reagent) or electrophilic trifluoromethylating agents (e.g., Togni or Umemoto reagents), which can make the final product economically unviable for large-scale production. acs.orgacs.orgchinesechemsoc.org
Harsh Reaction Conditions: Traditional methods for producing CF3-containing arenes often involve converting trichloromethylated compounds using reagents like hydrogen fluoride (B91410) (HF) or antimony trifluoride/antimony pentachloride (SbF3/SbF5) at high temperatures. acs.org These conditions require specialized equipment and pose significant safety and environmental risks. The Swarts reaction, while used for large-scale manufacturing, suffers from a lack of more feasible industrial alternatives. acs.org
Process Safety and Byproducts: The generation of hazardous byproducts is a major concern. For example, fluoroform (CF3H, HFC-23), a byproduct in the production of some fluorinated products, is a potent greenhouse gas with a global warming potential thousands of times greater than carbon dioxide, creating disposal challenges. chemicalprocessing.com Research is underway to convert this waste byproduct into valuable chemicals, but this technology is still developing. chemicalprocessing.com
Selectivity and Yield: Achieving high selectivity and yield can be difficult. The strong electron-withdrawing nature of the CF3 group can deactivate aromatic rings, making subsequent reactions challenging, or it can lead to the formation of undesired isomers and poly-fluorinated side products. mdpi.comacs.org
Atom Economy: Many established trifluoromethylation reactions suffer from poor atom economy, generating significant waste relative to the amount of desired product, which is both environmentally and economically disadvantageous. acs.org
Chemists and chemical engineers are actively competing to develop better methods that are more efficient, less hazardous, and more cost-effective to overcome these challenges. hovione.com The development of novel flow-chemistry routes represents one promising avenue, offering improved heat and mass transfer, enhanced safety, and higher selectivity compared to traditional batch processes. acs.orgpatsnap.com
Emerging Patent Activity in Protein Degrader Technologies Utilizing Similar Building Blocks
A significant area of emerging patent activity is in the field of targeted protein degradation, particularly involving technologies like Proteolysis-Targeting Chimeras (PROTACs). These bifunctional molecules consist of a ligand that binds to a target protein, a linker, and another ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). google.com This recruitment leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. google.comgoogle.com
Building blocks similar to 3-Methoxy-4-(trifluoromethyl)aniline are appearing in patents for these next-generation therapeutics. The trifluoromethylaniline moiety is attractive for incorporation into the target-binding ligand due to the properties conferred by the -CF3 group, including increased metabolic stability and enhanced binding interactions through favorable hydrophobic and electronic effects. mdpi.com
Recent patent filings in this area describe novel bifunctional molecules for degrading specific proteins implicated in diseases like cancer. For example, patent WO2020010227A1 discloses protein degrader compounds that link a Cereblon-binding moiety to a ligand targeting a protein of interest. google.com The described chemical space for the target-binding ligands is vast and includes structures where substituted anilines, potentially including trifluoromethylated variants, could serve as key synthetic precursors or core structural elements. Another patent, WO2013170147A1, describes compounds that act as protein degraders, specifying a structure composed of a protein degradation moiety (DM) and a protein binding moiety (PBM) connected by a linker. google.com The emphasis on physicochemical properties like ClogP in this patent suggests that lipophilic, fluorinated groups are valuable components in the design of effective degraders. google.com
While direct examples explicitly naming this compound are not always prominent, the chemical principles and claimed structures in these patents strongly suggest the utility of such building blocks. The general trend is toward creating vast libraries of potential degraders, and the unique properties of trifluoromethylated anilines make them prime candidates for inclusion in the design of novel protein binding moieties to achieve desired potency, selectivity, and pharmacokinetic profiles.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Methoxy-4-(trifluoromethyl)aniline?
- Methodology : A common approach involves nucleophilic aromatic substitution or coupling reactions. For example, bromination of the parent aniline derivative can be achieved using bromine (Br₂) in dioxane with acetic acid as a catalyst at 0°C, followed by neutralization with NaOH/Na₂CO₃ and extraction with CH₂Cl₂ . Optimized protocols recommend controlled addition rates (~30 minutes) and room-temperature stirring for 1 hour to achieve yields >95%.
- Key Considerations : Use inert atmospheres to prevent oxidation of the aniline group. Purification via column chromatography or recrystallization ensures high purity (>97%) for downstream applications.
Q. How can the purity of this compound be assessed using spectroscopic techniques?
- Analytical Methods :
- ¹H/¹³C NMR : Characteristic peaks for the methoxy group (δ ~3.8 ppm in ¹H NMR) and trifluoromethyl group (δ ~120-125 ppm in ¹³C NMR) confirm structural integrity .
- FTIR : Stretching vibrations for C-F (1100-1200 cm⁻¹) and N-H (3300-3500 cm⁻¹) provide functional group validation .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ for C₈H₈F₃NO₂: calc. 220.0485) .
Q. What are the key physicochemical properties of this compound relevant to laboratory handling?
- Physicochemical Data (Analog-Based Inference) :
| Property | Value (Analog Reference) | Source |
|---|---|---|
| Boiling Point | ~207–208°C (lit.) | |
| Density | ~1.393 g/mL at 25°C | |
| Refractive Index | n²⁰/D ≈ 1.466 | |
| Solubility | Low in H₂O; high in DMF, DMSO |
- Handling : Store under nitrogen at 2–8°C to prevent degradation. Use PPE (gloves, goggles) due to acute toxicity risks (oral/dermal LD₅₀ data from analogs suggest Tox. Category 4) .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of electrophilic substitution reactions on this compound?
- Mechanistic Insight : The methoxy group (-OCH₃) is strongly activating (ortho/para-directing), while the electron-withdrawing trifluoromethyl (-CF₃) group is deactivating (meta-directing). Competitive directing effects necessitate careful control of reaction conditions:
- Temperature : Lower temps (0–5°C) favor kinetic control (methoxy-directed substitution), while higher temps (80–100°C) favor thermodynamic control (CF₃-directed pathways) .
- Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophile activation but may promote side reactions with -CF₃ groups.
Q. What computational methods are employed to predict the vibrational spectra and electronic properties of this compound?
- DFT Workflow :
Geometry Optimization : B3LYP/6-311++G** basis set minimizes energy for ground-state structures .
Vibrational Analysis : Simulated FTIR/FT-Raman spectra correlate with experimental data (mean deviation <10 cm⁻¹) .
Frontier Orbital Analysis : HOMO-LUMO gaps (~4.5–5.0 eV) predict reactivity trends, with -CF₃ lowering electron density at the aromatic ring .
- Software : Gaussian 16 or ORCA for calculations; visualization via GaussView or VMD.
Q. What strategies are effective in mitigating deactivation pathways during the derivatization of this compound in complex syntheses?
- Deactivation Challenges : Oxidation of -NH₂ to nitro groups or CF₃ hydrolysis under acidic/basic conditions.
- Mitigation Strategies :
- Protecting Groups : Acetylation of -NH₂ (e.g., Ac₂O/pyridine) prevents oxidation during harsh reactions .
- Solvent Choice : Non-polar solvents (toluene, THF) minimize hydrolysis of -CF₃ compared to polar aprotic solvents .
- Catalytic Systems : Palladium/copper catalysts for cross-coupling (e.g., Suzuki-Miyaura) under mild conditions (50°C, 12 h) .
Data Contradictions & Resolution
- Synthetic Yields : BenchChem reports >95% yields for analogous brominations , while industrial-scale methods cite ~85% due to purification losses . Resolve via small-scale optimization before scaling.
- Spectroscopic Assignments : Conflicting FTIR peaks for -CF₃ in older studies vs. newer DFT models highlight the need for multi-technique validation.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
